molecular formula C16H19F3N4O B2930411 N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034306-96-0

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2930411
CAS No.: 2034306-96-0
M. Wt: 340.35
InChI Key: OQGOFARSUNBUSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide ( 2034306-96-0) is a synthetic organic compound with a molecular formula of C16H19F3N4O and a molecular weight of 340.34 g/mol . This acetamide derivative is characterized by a 1,2,3-triazole ring and a trifluoromethylphenyl group, structural features known to confer significant biological activity and relevance in medicinal chemistry research . The 1,2,3-triazole moiety is a privileged structure in drug discovery due to its metabolic stability and ability to participate in hydrogen bonding, which can be critical for target engagement . The inclusion of the trifluoromethyl (CF3) group is a common strategy in lead optimization; this strongly electron-withdrawing group can profoundly influence a molecule's physicochemical properties, often leading to enhanced metabolic stability, improved cell membrane permeability, and increased binding affinity to biological targets . Compounds featuring these pharmacophores are frequently investigated for their potential as enzyme inhibitors or as novel therapeutic agents . Researchers can utilize this chemical as a key intermediate or building block for synthesizing more complex molecules, or as a reference standard in bioactivity screening assays. The structure features six rotatable bonds and a calculated topological polar surface area of 59.8 Ų , properties that are valuable for predicting its behavior in pharmacological and absorption, distribution, metabolism, and excretion (ADME) studies. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N4O/c1-11(2)14(10-23-7-6-20-22-23)21-15(24)9-12-4-3-5-13(8-12)16(17,18)19/h3-8,11,14H,9-10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGOFARSUNBUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NC(=O)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide is a compound that integrates a triazole ring, known for its diverse biological activities, with a trifluoromethyl-substituted aromatic moiety. This combination suggests potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

The compound's structure is characterized by a triazole ring that enhances its biological activity through various mechanisms. The trifluoromethyl group is known to influence the lipophilicity and metabolic stability of compounds, which can impact their pharmacokinetics.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structural features have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). In vitro studies have demonstrated that these compounds can induce apoptosis and inhibit cell proliferation by modulating key signaling pathways such as the p53 pathway and caspase activation .

Table 1: Anticancer Activity of Triazole Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF-70.48Caspase activation
Compound BHCT-1160.78p53 modulation
N-(3-methyl...)MCF-7TBDTBD

Antimicrobial Activity

The triazole moiety is also associated with antifungal and antibacterial activities. Studies have shown that triazole derivatives can inhibit the growth of several pathogenic fungi and bacteria by interfering with biosynthetic pathways essential for cell wall integrity and function .

Table 2: Antimicrobial Activity of Triazole Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound CCandida albicans0.5 µg/mL
Compound DStaphylococcus aureus1.0 µg/mL

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound has been noted for its ability to inhibit enzymes such as carbonic anhydrase-II, which plays a crucial role in various physiological processes including respiration and acid-base balance.
  • Cell Cycle Arrest : Flow cytometry analysis has revealed that similar triazole compounds can induce cell cycle arrest at the G1 phase, leading to reduced cell proliferation rates .
  • Apoptosis Induction : The activation of apoptotic pathways through caspase cascades has been documented, suggesting that these compounds may serve as potential chemotherapeutic agents .

Case Studies

Recent studies have highlighted the effectiveness of triazole derivatives in clinical settings:

  • A study published in PubMed Central evaluated several triazole derivatives against resistant fungal strains and reported significant antifungal activity, underscoring the need for new treatments in light of rising resistance rates .
  • Another investigation focused on the anticancer properties of triazole-based compounds demonstrated their efficacy in reducing tumor size in xenograft models, further supporting their potential as therapeutic agents.

Comparison with Similar Compounds

Key Observations :

  • Triazole-Acetamide Core : All compounds utilize the 1,2,3-triazole-acetamide scaffold, which facilitates hydrogen bonding and π-π interactions with biological targets .
  • Trifluoromethylphenyl Group : The 3-(trifluoromethyl)phenyl substituent in the target compound mirrors the 4-(trifluoromethyl)phenyl group in ’s compound 6o, which exhibited 64.25% quorum sensing inhibition. The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism .
  • Branched Aliphatic Chain : The 3-methylbutan-2-yl chain distinguishes the target compound from analogs with aromatic or heteroaromatic substituents (e.g., benzodiazole in ). This aliphatic chain may improve solubility or alter pharmacokinetics.

Spectroscopic Data Comparison :

Functional Group Target Compound (Expected) (6b) (6o)
C=O (Acetamide) ~1670–1680 cm⁻¹ 1682 cm⁻¹ 1654 cm⁻¹
Triazole C–H ~3100–3078 cm⁻¹ 3078 cm⁻¹ 3107 cm⁻¹
Aromatic C–H ~1599–1587 cm⁻¹ 1587 cm⁻¹ (Ar–H) 1599 cm⁻¹ (Ar–H)
N–H (Acetamide) ~3290–3260 cm⁻¹ 3292 cm⁻¹ 3383 cm⁻¹

Notable Differences:

  • The 3-(trifluoromethyl)phenyl group may downfield-shift aromatic protons in ¹H NMR compared to nitro or chloro substituents (e.g., δ 8.61 ppm for nitro in ’s 6c) .

Q & A

Basic: What is the standard synthetic protocol for preparing this compound, and how can reaction efficiency be monitored?

Answer:
The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. A typical procedure involves:

  • Reacting a substituted alkyne (e.g., 3-methyl-1-alkynylbutan-2-amine derivative) with a trifluoromethylphenyl acetamide azide in a tert-butanol/water (3:1) solvent system.
  • Using Cu(OAc)₂ (10 mol%) as the catalyst at room temperature for 6–8 hours .
  • Monitoring reaction progress via TLC with hexane:ethyl acetate (8:2) as the mobile phase. Post-reaction, the mixture is quenched with ice, extracted with ethyl acetate, and purified via recrystallization (ethanol) .

Key Optimization: Adjusting solvent polarity (e.g., tert-butanol/water ratio) improves yield by enhancing reactant solubility and catalyst activity .

Basic: Which spectroscopic techniques are critical for structural confirmation, and what diagnostic peaks should researchers prioritize?

Answer:

  • IR Spectroscopy: Confirm carbonyl (C=O, ~1670–1680 cm⁻¹) and triazole (C–N, ~1300 cm⁻¹) groups. NH stretches (~3260–3300 cm⁻¹) indicate acetamide functionality .
  • ¹H/¹³C NMR: Key signals include:
    • Triazole proton (δ ~8.3–8.4 ppm, singlet).
    • Trifluoromethylphenyl aromatic protons (δ ~7.4–7.9 ppm, multiplet).
    • Acetamide methylene (δ ~5.3–5.5 ppm, –NCH₂CO–) .
  • HRMS: Validate molecular ion ([M+H]⁺) with <2 ppm error. For example, a compound with C₂₁H₁₈F₃N₄O would show a calculated mass of 423.1432 .

Advanced: How can regioselectivity challenges in 1,3-dipolar cycloaddition be addressed to favor 1,4-triazole isomers?

Answer:
CuAAC inherently favors 1,4-regioselectivity, but competing pathways may arise. Mitigation strategies include:

  • Catalyst Tuning: Use Cu(I) species (e.g., CuBr with tris(triazolyl)amine ligands) to enhance selectivity .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states for 1,4-adduct formation.
  • Kinetic Control: Lower temperatures (0–25°C) slow side reactions, favoring the thermodynamically stable 1,4-product .
    Validate regiochemistry via NOESY NMR or X-ray crystallography .

Advanced: What computational tools can predict reaction pathways for optimizing synthesis?

Answer:

  • Quantum Chemical Calculations: Use Gaussian or ORCA to model transition states and identify low-energy pathways for cycloaddition .
  • Machine Learning (ML): Train models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures. ICReDD’s workflow integrates density functional theory (DFT) with experimental feedback loops to narrow conditions .
  • Molecular Dynamics (MD): Simulate solvent-catalyst interactions to refine reaction coordinates .

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or HRMS deviations)?

Answer:

  • Artifact Check: Confirm purity via HPLC (>95%) to rule out byproducts.
  • Isotope Patterns: Use HRMS to distinguish [M+Na]⁺ vs. [M+H]⁺ adducts or halogenated impurities.
  • Dynamic Effects: Variable-temperature NMR can reveal conformational exchange (e.g., rotamers causing split peaks).
  • Reference Cross-Validation: Compare with published spectra of analogous triazolyl acetamides .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • GHS Hazards: Based on structural analogs (e.g., nitrophenyl acetamides), assume acute toxicity (Category 4) and irritancy. Use PPE (gloves, goggles) and work in a fume hood .
  • Waste Disposal: Neutralize with dilute NaOH before disposal to hydrolyze acetamide bonds.

Advanced: What in vitro models are suitable for preliminary bioactivity screening?

Answer:

  • Enzyme Inhibition Assays: Screen against kinases or proteases due to the triazole’s metal-binding capacity. Use fluorescence polarization for binding affinity measurements.
  • Cellular Uptake Studies: Employ LC-MS/MS to quantify intracellular concentrations in HEK293 or HepG2 cells.
  • SAR Profiling: Modify the trifluoromethylphenyl or triazole substituents and test cytotoxicity (MTT assay) to identify pharmacophores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.